![molecular formula C15H17F4N3O4 B1404671 (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate CAS No. 1610379-67-3](/img/structure/B1404671.png)
(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-7,22H,20H2,1-3H3,(H,21,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
The compound (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate has several potential applications in scientific research due to its unique chemical structure. Here is a comprehensive analysis focusing on six distinct applications:
Pharmaceutical Drug Development
The presence of the trifluoromethyl group (-CF₃) in pharmaceuticals can significantly enhance their biological activity. This compound, with its fluorine content, could be a precursor in synthesizing drugs that require increased metabolic stability and bioavailability . For instance, drugs that target PI3Ks, which are involved in cell proliferation and metabolism, often contain trifluoromethyl groups .
Agrochemical Synthesis
Compounds with a trifluoromethyl group are key in developing agrochemicals. They are used to create pesticides that are more effective and environmentally stable. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety can lead to novel agrochemicals .
Material Science
The trifluoromethyl group can alter the physical properties of materials, making this compound useful in synthesizing advanced materials with specific desired properties, such as increased resistance to heat or chemical reactions .
Catalysis
In catalysis, the trifluoromethyl group can be used to modify the reactivity and selectivity of catalysts. This compound could be employed to develop new catalytic systems that facilitate or accelerate chemical reactions .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also be used to develop veterinary drugs. The enhanced properties imparted by the trifluoromethyl group could lead to more effective treatments for animals .
Biomedical Research
In biomedical research, this compound could be used as a building block for creating novel probes or agents for imaging or treatment, taking advantage of the unique electronic properties of the trifluoromethyl group .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .
properties
IUPAC Name |
[(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-6H,7H2,1-3H3,(H2,20,22)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPGASYXAPSNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




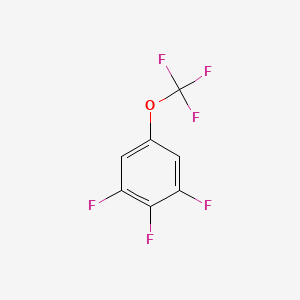

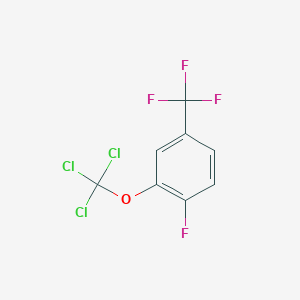
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
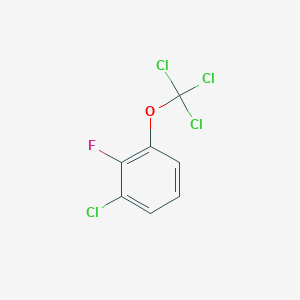
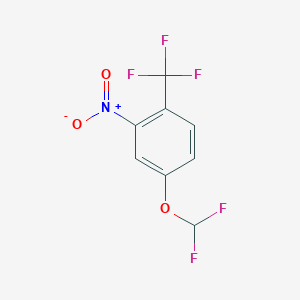
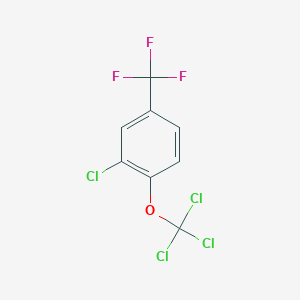
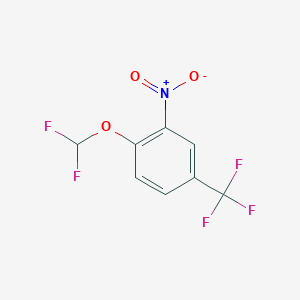
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)
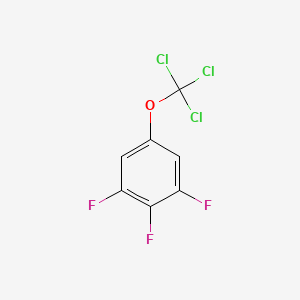

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)